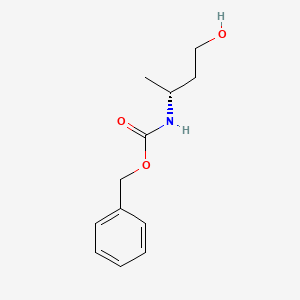

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate

Description

BenchChem offers high-quality (R)-Benzyl (4-hydroxybutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl (4-hydroxybutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCAJWAPVPCFY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Properties, Mechanistic Utility, and Workflows for (R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3)

Executive Summary

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3) is a highly specialized, enantiomerically pure chiral building block[1]. Recognized primarily as the carboxybenzyl (Cbz) protected derivative of (R)-3-amino-1-butanol (CAS 61477-40-5), this compound is a critical linchpin in the commercial synthesis of advanced active pharmaceutical ingredients (APIs)[2]. Its most prominent application is in the synthesis of Dolutegravir, a blockbuster HIV-1 integrase strand transfer inhibitor[3]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, its mechanistic role in asymmetric synthesis, and field-validated protocols for its utilization.

Physicochemical & Structural Profiling

Structurally, CAS 866395-21-3 features a primary hydroxyl group, a secondary chiral center with an absolute (R)-configuration, and an amine masked by a Cbz protecting group[4].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (R)-Benzyl (4-hydroxybutan-2-yl)carbamate |

| Synonyms | N-Cbz-(R)-3-amino-1-butanol; benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |

| CAS Registry Number | 866395-21-3[4] |

| Molecular Formula | C12H17NO3[1] |

| Molecular Weight | 223.27 g/mol [1] |

| SMILES | O=C(OCC1=CC=CC=C1)NCCO[1] |

| Physical Form | Colorless to light yellow viscous liquid/oil[5] |

Mechanistic Causality in API Synthesis

The Rationale for Cbz Protection

In the synthesis of complex APIs, the free amino alcohol ((R)-3-amino-1-butanol) is highly polar, water-soluble, and susceptible to unwanted side reactions such as N-alkylation or oxidation[6]. By utilizing the Cbz-protected variant (CAS 866395-21-3), chemists achieve three critical advantages:

-

Orthogonality: The Cbz group is robust against mildly acidic or basic conditions used in upstream aliphatic elongations.

-

Purification Enhancement: The addition of the bulky, lipophilic benzyl ring significantly improves the compound's partition coefficient. This enables easier liquid-liquid extraction and chromatographic resolution to upgrade enantiomeric excess (ee) prior to final API assembly.

-

Traceless Cleavage: Cbz is removed via catalytic hydrogenolysis, yielding only toluene and carbon dioxide. This avoids the use of harsh acids (like TFA used for Boc removal) and prevents the formation of genotoxic alkyl halide impurities, a strict regulatory requirement in late-stage API synthesis[7].

Role in Dolutegravir Synthesis

Dolutegravir's pharmacophore relies on a unique tricyclic pyrido-pyrazine-oxazine core[8]. The stereocenter at C3 of the butanol chain directly dictates the absolute (4R,12aS) configuration of the final oxazine ring, which is absolute for its binding affinity to the HIV integrase active site[9].

Figure 1: Synthetic workflow illustrating the role of CAS 866395-21-3 in Dolutegravir API synthesis.

Experimental Methodologies & Self-Validating Protocols

To transition from the protected intermediate to the active nucleophile, a highly controlled deprotection workflow is required. The following protocol outlines the hydrogenolysis of CAS 866395-21-3 to yield (R)-3-amino-1-butanol[7].

Protocol: Catalytic Hydrogenolysis of CAS 866395-21-3

Objective: Traceless removal of the Cbz group while preserving the chiral integrity of the secondary amine. Causality & Self-Validation: This protocol is designed as a self-validating system. The progression of the reaction is visually and analytically confirmed by the transition of the molecule from a UV-active species (due to the benzyl ring) to a UV-inactive, ninhydrin-positive species.

-

Substrate Preparation: Dissolve 1.0 equivalent of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate in anhydrous ethanol (10 volumes). Causality: Ethanol serves as an excellent proton-donating solvent that stabilizes the resulting free amine and facilitates hydrogen gas solubility.

-

Catalyst Loading: Under a strict nitrogen blanket, carefully add 10% w/w Palladium on Carbon (Pd/C) (typically 0.05 equivalents of Pd). Critical Safety Step: Pd/C is highly pyrophoric when dry and exposed to solvent vapors; the nitrogen blanket prevents auto-ignition.

-

Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H2). Maintain a pressure of 1-3 atm and stir vigorously at 25–30°C for 4 to 6 hours[7].

-

In-Process Control (IPC): Monitor the reaction via HPLC (254 nm) or TLC (Stain: Ninhydrin). Self-Validation: The reaction is deemed complete when the UV-active starting material peak completely disappears, and a highly polar spot appears that stains deep purple with ninhydrin (confirming the primary amine).

-

Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite filtration is mandated to prevent heavy metal carryover into the API stream, which is strictly regulated by ICH Q3D guidelines. Concentrate the filtrate under reduced pressure to yield (R)-3-amino-1-butanol as a colorless liquid[10].

Figure 2: Step-by-step workflow for the catalytic hydrogenolysis (deprotection) of CAS 866395-21-3.

Data Presentation & Quality Control Metrics

For the resulting intermediate to be viable for Dolutegravir synthesis, it must meet stringent quality control specifications[11]. The table below summarizes the target analytical metrics.

Table 2: Quality Control Specifications for API-Grade Intermediate

| Analytical Parameter | Specification Limit | Analytical Technique |

| Chemical Purity | ≥ 99.0% | GC (FID) or HPLC (ELSD) |

| Enantiomeric Excess (ee) | ≥ 99.5%[3] | Chiral HPLC / GC |

| Moisture Content (KF) | ≤ 0.5% | Karl Fischer Titration |

| Residual Palladium | ≤ 10 ppm | ICP-MS |

| Any Individual Impurity | ≤ 0.25%[11] | HPLC |

Conclusion

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3) is far more than a simple protected alcohol; it is an engineered synthetic vector designed to carry a fragile chiral center through aggressive upstream chemical environments. By leveraging its robust Cbz protection and highly predictable hydrogenolysis profile, drug development professionals can secure the high enantiomeric purity required for the tricyclic oxazine core of modern integrase inhibitors. Adherence to the self-validating IPCs and stringent QC metrics outlined in this guide ensures maximum yield and regulatory compliance in downstream API manufacturing.

References

-

Title: CAS No.61477-40-5, (R)-3-AMINO-1-BUTANOL Suppliers Source: LookChem URL: [Link]

-

Title: Dolutegravir intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Source: Sinoway Industrial Co., Ltd. URL: [Link]

- Title: WO2018020380A1 - Enzymatic process for the preparation of (r)

- Title: US20160333026A1 - Novel process for the preparation of dolutegravir and pharmaceutically acceptable salts thereof Source: Google Patents URL

-

Title: Method for synthesizing (r)-3-amino-1-butanol by double-enzyme cascade catalysis Source: Patsnap URL: [Link]

Sources

- 1. 866395-21-3|(R)-Benzyl (4-hydroxybutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 4. benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | 866395-21-3 [sigmaaldrich.com]

- 5. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]

- 6. Method for synthesizing (r)-3-amino-1-butanol by double-enzyme cascade catalysis - Eureka | Patsnap [eureka.patsnap.com]

- 7. CAS No.61477-40-5,(R)-3-AMINO-1-BUTANOL Suppliers [lookchem.com]

- 8. US20160333026A1 - Novel process for the preparation of dolutegravir and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 9. NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Patent 3096763 [data.epo.org]

- 10. 3 Amino 1 Butanol,Amino Butanoic Acid,61477 40 5 [bzchemicals.com]

- 11. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]

Structure and synonyms of Cbz-(R)-3-aminobutanol

Technical Monograph: Cbz-(R)-3-Aminobutanol Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Cbz-(R)-3-aminobutanol (Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate) serves as a critical chiral building block in modern antiretroviral synthesis. It represents the N-protected derivative of (R)-3-amino-1-butanol, a moiety essential for the construction of the tricyclic core of Dolutegravir (a second-generation HIV integrase strand transfer inhibitor).

This guide provides a rigorous technical analysis of the molecule, moving beyond basic catalog data to address process chemistry challenges, stereochemical validation, and synthetic utility. It is designed for medicinal chemists requiring actionable protocols for the manipulation of chiral amino-alcohol scaffolds.

Part 1: Molecular Identity & Stereochemical Profile

Precise nomenclature is vital for procurement and regulatory filing. The (R)-configuration at the 3-position (using butane numbering) or 2-position (using carbamate numbering) is the pharmacophore-defining feature.

| Attribute | Technical Detail |

| Common Name | Cbz-(R)-3-aminobutanol |

| IUPAC Name | Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |

| CAS Number | 866395-21-3 (Specific (R)-isomer) |

| Parent Amine CAS | 61477-40-5 ((R)-3-amino-1-butanol) |

| Molecular Formula | |

| Molecular Weight | 223.27 g/mol |

| Chiral Center | C3 (Butanol chain numbering); C2 (Carbamate numbering) |

| Appearance | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Low water solubility |

Synonym Ontology:

-

N-Benzyloxycarbonyl-(R)-3-aminobutanol

-

Benzyl (R)-(4-hydroxybutan-2-yl)carbamate[1]

-

(R)-3-(Cbz-amino)-1-butanol

Part 2: Synthetic Route & Process Chemistry

The synthesis of Cbz-(R)-3-aminobutanol is typically a protection step performed on the parent amino alcohol. The choice of Cbz (Carboxybenzyl) over Boc or Fmoc is strategic: it allows for acid-catalyzed manipulations of the hydroxyl group (e.g., Appel reaction or Jones oxidation) without deprotecting the amine, while remaining stable to basic conditions.

Protocol: Schotten-Baumann Protection

-

Objective: Selective N-acylation of (R)-3-amino-1-butanol without O-acylation.

-

Scale: 100 mmol baseline.

Reagents:

-

(R)-3-amino-1-butanol (1.0 equiv)[2]

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[3]

-

Sodium Bicarbonate (

) (2.5 equiv) -

Solvent: THF/Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve (R)-3-amino-1-butanol in THF/Water (1:1) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Base Addition: Add solid

in one portion. The excess base acts as a proton scavenger for the HCl generated, driving the equilibrium forward. -

Acylation: Add Cbz-Cl dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl or competitive O-acylation.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane). The product will be UV-active (unlike the starting amine).

-

Workup: Concentrate to remove THF. Partition the aqueous residue with Ethyl Acetate (EtOAc).[3] Wash the organic layer with 1N HCl (to remove unreacted amine), then Brine.

-

Purification: Dry over

, filter, and concentrate. If high purity is required for analytical standards (e.g., Chiral SFC), purify via flash column chromatography.

Visual Workflow (DOT Diagram)

Figure 1: Synthetic workflow for the selective N-protection of (R)-3-aminobutanol.

Part 3: Reactivity Profile & Deprotection

The utility of Cbz-(R)-3-aminobutanol lies in its orthogonal reactivity. The Cbz group renders the nitrogen non-nucleophilic, allowing the hydroxyl group to be modified.

Key Transformations:

-

Oxidation: The primary alcohol can be oxidized to the aldehyde (Swern conditions) or carboxylic acid (Jones reagent) to create

-amino acid derivatives. -

Activation: Conversion of the alcohol to a leaving group (Tosylate/Mesylate) allows for nucleophilic substitution, extending the carbon chain or cyclizing.

-

Deprotection: The Cbz group is removed via catalytic hydrogenolysis (

), regenerating the free amine with high enantiomeric retention.

Deprotection Mechanism (Hydrogenolysis)

Unlike Boc (acid labile) or Fmoc (base labile), Cbz is cleaved by reduction. This is crucial when the molecule contains acid-sensitive groups (like acetals) elsewhere.

Figure 2: Mechanistic pathway for the hydrogenolytic deprotection of the Cbz group.

Part 4: Pharmaceutical Applications (Dolutegravir)

The primary industrial driver for this scaffold is the synthesis of Dolutegravir (DTG) .[4]

-

Role: The (R)-3-aminobutanol moiety forms the C-ring of the tricyclic pyridinone core of Dolutegravir.

-

Stereochemical Impact: The (R)-stereocenter is critical for binding within the HIV integrase active site. The (S)-enantiomer shows significantly reduced viral inhibition (

). -

Why Cbz? While industrial routes often use the free amine, the Cbz-derivative is essential for:

-

Enantiomeric Purity Analysis: The free amine is difficult to resolve on chiral HPLC/SFC columns due to polarity. Derivatization with Cbz-Cl creates a UV-active, less polar species that allows precise measurement of Enantiomeric Excess (ee%).

-

Impurity Standards: Cbz-protection allows for the isolation and characterization of process impurities that might otherwise be volatile or unstable.

-

Data: Enantiomeric Impact on Potency

| Compound Variant | Configuration | HIV-1 Integrase Inhibition (

References

-

Medicines for All Institute (M4ALL). (2019).[3] Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Virginia Commonwealth University. Link

-

Sigma-Aldrich. (n.d.). Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate Product Sheet. Merck KGaA. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9898801, (3R)-3-Amino-1-butanol. Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Cbz deprotection mechanisms).

Sources

Technical Guide: The Role of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate in Dolutegravir Synthesis

Executive Summary

Compound: (R)-Benzyl (4-hydroxybutan-2-yl)carbamate CAS: 866395-21-3 (R-isomer specific) Role: Critical Chiral Intermediate & Stability Anchor

In the synthesis of Dolutegravir (DTG) , a second-generation HIV Integrase Strand Transfer Inhibitor (INSTI), the control of stereochemistry is paramount. The drug's potency is strictly linked to the (4R,12aS) absolute configuration of its tricyclic core. (R)-Benzyl (4-hydroxybutan-2-yl)carbamate serves as the "Chiral Anchor" —a stable, crystallizable, and purifiable precursor that delivers the volatile and hygroscopic (R)-3-amino-1-butanol moiety into the reaction sequence with high enantiomeric excess (ee).

This guide details the strategic utility, synthesis, and deprotection protocols of this carbamate, bridging the gap between raw material procurement and the formation of the Dolutegravir pyridinone-oxazine core.

Strategic Importance: Why the Cbz-Carbamate?

While the free amine, (R)-3-amino-1-butanol , is the actual nucleophile that reacts with the pyridinone scaffold, it presents significant process chemistry challenges:

-

Physical State: It is a hygroscopic oil/low-melting solid that is difficult to handle on a multi-kilogram scale.

-

Purification: It is water-soluble and hard to purify via standard crystallization, making the removal of the (S)-enantiomer difficult.

-

Volatility: High risk of material loss during solvent stripping.

The Cbz-protected variant solves these issues by increasing molecular weight and lipophilicity, allowing for:

-

Solid-State Isolation: It can often be crystallized or precipitated, enabling the rejection of the (S)-isomer to achieve >99.5% ee.

-

Storage Stability: Resistant to oxidation and moisture compared to the free amine.

-

Controlled Release: The amine is generated in situ or immediately prior to the coupling step via mild hydrogenolysis.

Synthesis & Purification Workflow

The industrial preparation of the carbamate typically proceeds from (R)-3-aminobutyric acid or via the resolution of racemic aminobutanol.

Diagram 1: The Chiral Supply Chain

This workflow illustrates the conversion of the chiral acid to the protected alcohol, followed by its activation for Dolutegravir synthesis.

Caption: The "Chiral Anchor" strategy. The Cbz-carbamate (Green) stabilizes the stereocenter between the raw material and the critical coupling step.

Detailed Experimental Protocols

A. Synthesis of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate

Context: This protocol assumes starting from (R)-3-aminobutyric acid, a common chiral pool material.

Reagents:

-

(R)-3-Aminobutyric acid (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Carbonate (Na2CO3) (2.5 eq)

-

Sodium Borohydride (NaBH4) (Reduction agent)[1]

-

Iodine or BF3·Et2O (Activator for acid reduction)

-

Solvents: THF, Water, Toluene.

Protocol:

-

Protection: Dissolve (R)-3-aminobutyric acid in water/THF (1:1). Add Na2CO3. Cool to 0–5°C.[2]

-

Add Cbz-Cl dropwise. Maintain pH >9. Stir at RT for 4 hours.

-

Acidify to pH 2 with HCl and extract the N-Cbz-(R)-aminobutyric acid into Ethyl Acetate.

-

Reduction: Dissolve the intermediate acid in dry THF. Add NaBH4 (2.5 eq).

-

Add Iodine (I2) in THF dropwise (generating borane in situ) at 0°C. Reflux for 10 hours.

-

Quench: Carefully add Methanol to destroy excess borane.

-

Workup: Evaporate solvent. Partition between water and Toluene.

-

Purification (Critical): The crude oil is often crystallized from Toluene/Heptane or purified via silica plug to yield the target carbamate as a white solid or viscous oil.

Data Table: Typical Process Metrics

| Parameter | Specification Target | Reason |

|---|---|---|

| Yield (Step 1+2) | > 85% | Economic viability. |

| Enantiomeric Excess | > 99.5% | Essential for DTG biological activity. |

| Water Content | < 0.1% | Moisture interferes with downstream coupling. |

| Appearance | White solid / Clear Oil | Color indicates oxidation byproducts. |

B. Deprotection & Cyclization (The "Application")

Context: The carbamate is deprotected to release the amine, which immediately reacts with the Dolutegravir Pyridinone Aldehyde (often generated from an acetal).

Protocol:

-

Hydrogenolysis: Charge (R)-Benzyl (4-hydroxybutan-2-yl)carbamate into a hydrogenation vessel with Methanol (10 vol).

-

Add 10% Pd/C (5 wt% loading).

-

Pressurize with H2 (3–5 bar) at 25–30°C. Stir until H2 uptake ceases (approx. 2–4 hours).

-

Filtration: Filter catalyst through Celite under Nitrogen (Note: The free amine is air-sensitive).

-

Telescoping: Do not isolate the free amine. Concentrate the filtrate to remove Methanol (if the next step uses Acetic Acid) or solvent swap directly into Acetonitrile/Acetic Acid.

-

Coupling: Add the Pyridinone Aldehyde/Acetal intermediate. Heat to 80–100°C.

-

Mechanism: The amine attacks the aldehyde (Schiff base formation) followed by intramolecular attack of the hydroxyl group on the ester/amide to close the oxazine ring.

Mechanistic Insight: The Cyclization Event

The role of the (R)-amine (derived from the carbamate) is to create the B-ring (oxazine) of Dolutegravir. The stereochemistry at the C-methyl group forces the tricyclic system into a specific conformation that fits the HIV Integrase active site.

Diagram 2: Stereochemical Logic of the Coupling

This diagram details how the free amine (post-deprotection) constructs the core.

Caption: Mechanism of action. The deprotected amine undergoes condensation and cyclization to form the pharmacophore.

Quality Control & Troubleshooting

When using (R)-Benzyl (4-hydroxybutan-2-yl)carbamate, specific impurity profiles must be monitored.

| Impurity / Issue | Origin | Mitigation Strategy |

| (S)-Enantiomer | Raw material contamination or racemization during protection. | Recrystallize the Cbz-carbamate from Toluene/Heptane. |

| Benzyl Alcohol | Byproduct of deprotection. | Ensure thorough evaporation post-hydrogenation; Benzyl alcohol can compete in the cyclization (rare but possible). |

| N-Methyl Impurity | Over-reduction during borane step. | Control temperature strictly during NaBH4/I2 addition (<5°C). |

| Incomplete Deprotection | Catalyst poisoning. | Ensure the Cbz-intermediate is free of Sulfur/Thiol impurities before hydrogenation. |

References

-

ViiV Healthcare / GlaxoSmithKline. "Process for the preparation of Dolutegravir." World Intellectual Property Organization, WO2011119566A1. Link

-

Sumino, Y., et al. "Process Research and Development of Dolutegravir: A Novel HIV Integrase Inhibitor." Organic Process Research & Development, 2019, 23(5), 716–729. Link

-

Medicines for All Institute (VCU). "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." M4ALL Technical Reports, 2019. Link

-

BLD Pharm. "(R)-Benzyl (4-hydroxybutan-2-yl)carbamate Product Data." Chemical Safety & Properties, CAS 866395-21-3. Link

-

Ziegler, R. E., et al. "7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir." Angewandte Chemie International Edition, 2018, 57(24), 7181-7185.[3] Link

Sources

Chiral Amino Alcohol Building Blocks for HIV Integrase Inhibitors: A Technical Guide

Executive Summary

The evolution of HIV Integrase Strand Transfer Inhibitors (INSTIs) represents a shift from achiral flexibility (Raltegravir) to rigid, chiral stereochemistry (Dolutegravir, Bictegravir, Cabotegravir). This transition effectively eliminated the low genetic barrier to resistance observed in first-generation drugs.

The core of this stability lies in chiral amino alcohol building blocks . These small, stereochemically defined motifs are not merely linkers; they dictate the conformation of the metal-chelating scaffold, ensuring the "two-metal ion" binding mechanism remains intact even against mutant viral strains.

This guide details the structural rationale, synthetic strategies, and quality control protocols for the two most critical building blocks in this class: (R)-3-amino-1-butanol (Dolutegravir) and (1R,3S)-3-aminocyclopentanol (Bictegravir).

Part 1: Structural Activity Relationship (SAR) & Mechanism

The Pharmacophore: Locking the Metal Chelate

The mechanism of action for INSTIs relies on chelating two Magnesium ions (

-

The Chelating Triad: A planar tricyclic system (often a pyridinone) provides three oxygen atoms to bind

. -

The Chiral Amino Alcohol Role: This unit cyclizes to form the third ring (Ring A) of the tricyclic core. Its stereocenter (

or

Key Insight: In Dolutegravir, the (R)-methyl group on the oxazine ring (derived from (R)-3-amino-1-butanol) restricts the rotation of the scaffold, increasing the residence time of the drug on the enzyme (dissociative half-life

Visualization: The INSTI Pharmacophore Assembly

The following diagram illustrates how the chiral amino alcohol integrates into the core scaffold to create the active pharmacophore.

Figure 1: Retrosynthetic assembly of the INSTI pharmacophore showing the critical role of the amino alcohol in establishing the metal-binding geometry.

Part 2: Strategic Synthesis of Key Chiral Building Blocks

The industry has converged on two primary classes of amino alcohols for these drugs: Acyclic

(R)-3-Amino-1-butanol (Dolutegravir Core)

This is the industry standard building block. The (R)-configuration is non-negotiable; the (S)-enantiomer leads to a drastic loss in potency (over 100-fold reduction).

Synthetic Routes Comparison:

| Strategy | Key Reagents | Yield | Enantiomeric Excess (ee) | Scalability |

| Classical Resolution | Racemic aminobutanol, D-(-)-Tartaric acid | ~35-40% | >99% (after recrystallization) | High (Low Cost) |

| Chiral Pool | (R)-3-aminobutanoic acid, NaAlH4 / LiAlH4 | 60-67% | 100% | Medium (High Reagent Cost) |

| Biocatalysis | 4-hydroxy-2-butanone, Transaminase | >85% | >99% | High (Green Chemistry) |

(1R,3S)-3-Aminocyclopentanol (Bictegravir Core)

Bictegravir utilizes a bridged bicyclic system. The amino alcohol precursor is a chiral aminocyclopentanol. This synthesis is significantly more complex due to the need to establish cis-stereochemistry on the cyclopentane ring.

Dominant Strategy: Chemo-enzymatic synthesis.[4][5]

-

Enzymatic Reduction: Converts a keto-acid to a chiral hydroxy-acid.

-

Curtius Rearrangement: Converts the carboxylic acid to an amine with retention of configuration (or via an acyl azide intermediate).

Part 3: Advanced Synthetic Protocols

Protocol A: Classical Resolution of (R)-3-Amino-1-butanol

Context: While enzymatic routes exist, the tartaric acid resolution remains a robust, self-validating method for labs lacking biocatalysis infrastructure.

Reagents:

-

Racemic 3-amino-1-butanol (1.0 eq)

-

D-(-)-Tartaric acid (1.0 eq)

-

Methanol (Solvent)

-

Potassium Carbonate (

)[6]

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve racemic 3-amino-1-butanol (100g, 1.12 mol) in Methanol (500 mL) at 25°C.

-

Slowly add D-(-)-Tartaric acid (168g, 1.12 mol) while stirring. The reaction is exothermic; maintain temperature

. -

Heat the mixture to reflux (65°C) for 1 hour to ensure complete dissolution.

-

-

Crystallization (The Resolution):

-

Cool the solution slowly to 20°C over 4 hours. Seed crystals of the (R)-amine tartrate salt may be added at 45°C to induce nucleation.

-

Stir at 20°C for 12 hours. The (R)-isomer forms a less soluble diastereomeric salt.

-

Filter the white solid.[7] Checkpoint: The mother liquor contains the (S)-isomer.

-

-

Recrystallization (Purification):

-

Suspend the wet cake in Methanol (300 mL). Reflux for 1 hour, then cool to 20°C. Filter.

-

Validation: Take a small aliquot, neutralize, and check chiral purity via HPLC. Target:

ee.

-

-

Free Base Liberation:

-

Dissolve the purified salt in water (200 mL).

-

Add solid

until pH > 12. -

Extract with Dichloromethane (DCM) (

mL). -

Dry over

and concentrate in vacuo. -

Result: Colorless oil. Yield: ~35-40% (theoretical max 50%).

-

Protocol B: Chemo-Enzymatic Synthesis of Bictegravir Intermediate

Context: This route constructs the (1R,3S)-3-aminocyclopentanol scaffold used to build the bicyclic bridge.

Workflow Visualization:

Figure 2: Chemo-enzymatic workflow for the synthesis of the Bictegravir amino alcohol building block.

Methodology:

-

Enzymatic Reduction:

-

Substrate: 3-oxocyclopentanecarboxylic acid.

-

Catalyst: Ketoreductase (KRED) screening kit (e.g., KRED-P1 series) with Glucose Dehydrogenase (GDH) for cofactor recycling.

-

Condition: pH 7.0 buffer, 30°C.

-

Outcome: (3R)-3-hydroxycyclopentanecarboxylic acid.[8] The enzyme dictates the (R)-hydroxyl stereochemistry.

-

-

Rearrangement & Cyclization:

-

Treat the hydroxy-acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in Toluene at 80°C.

-

Mechanism: The acid converts to an acyl azide

isocyanate. The pendant (3R)-hydroxyl group attacks the isocyanate intramolecularly. -

Result: Formation of a bicyclic carbamate (2-oxa-4-azabicyclo[3.2.1]octan-3-one).[8]

-

-

Hydrolysis:

-

Reflux the bicyclic intermediate in 4M HCl.

-

This opens the carbamate ring, liberating the amine and the alcohol.

-

Isolate: (1R,3S)-3-aminocyclopentanol hydrochloride.[8]

-

Part 4: Quality Control & Stereochemical Analysis

Validating the optical purity of these building blocks is critical before committing them to the expensive coupling steps.

Analytical Method: Chiral HPLC for (R)-3-Amino-1-butanol[9]

-

Derivatization (Required): Amino alcohols often lack UV chromophores. Derivatize with p-nitrobenzoyl chloride or CBZ-Cl before injection.

-

Column: Chiralpak AD-H or IB-N (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria:

-

(R)-Isomer Retention Time: ~12.5 min (varies by column).

-

(S)-Isomer Retention Time: ~14.2 min.

-

Limit: Enantiomeric Excess (ee)

.

-

References

-

BenchChem. (2025).[9] Application Notes and Protocols: The Pivotal Role of (R)-3-Aminobutanol in Dolutegravir Synthesis. Retrieved from

-

Medicines for All Institute (VCU). (2019). Process Development Report: One-step synthesis of optically active (R)-3-aminobutan-1-ol. Retrieved from

-

Ziegler, R. E., et al. (2018).[10] 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition. Retrieved from

-

Wang, X., et al. (2022).[3][11] Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir.[7][11][12] Green Chemistry Letters and Reviews. Retrieved from

-

Phull, M. S., et al. (2018).[13] Process for the preparation of bictegravir and intermediate thereof. WO2018229798.[6][13] Retrieved from

Sources

- 1. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches to the Synthesis of a Novel, anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of cabotegravir derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. tandfonline.com [tandfonline.com]

- 8. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. medkoo.com [medkoo.com]

Solubility Profile and Solvation Dynamics of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Introduction and Chemical Context

In the synthesis of complex active pharmaceutical ingredients (APIs), chiral amino alcohols serve as foundational building blocks. (R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS: 866395-21-3) is a prime example of such an intermediate[1]. Structurally, it is an (R)-3-amino-1-butanol derivative where the primary amine is masked by a carboxybenzyl (Cbz) protecting group.

Understanding the solubility profile of this compound is critical for optimizing reaction conditions, liquid-liquid extraction (LLE), and downstream crystallization. The molecule possesses a unique physicochemical duality: a highly lipophilic benzyl ring coupled with a moderately polar carbamate linkage and a terminal hydroxyl group. With a calculated LogP of approximately 1.68, two hydrogen-bond donors (-NH, -OH), and three hydrogen-bond acceptors[2], its solvation behavior is dictated by a delicate balance of hydrophobic interactions and hydrogen-bonding networks.

Thermodynamic Solubility Profile

The solubility of Cbz-protected amines is heavily influenced by the protecting group, which significantly suppresses the nucleophilicity and basicity of the amine while imparting substantial lipophilicity[3]. Consequently, (R)-Benzyl (4-hydroxybutan-2-yl)carbamate exhibits high solubility in polar aprotic and polar protic organic solvents, but remains virtually insoluble in water and non-polar aliphatic hydrocarbons.

Table 1: Quantitative Solubility Profile at 25°C

| Solvent Category | Specific Solvent | Estimated Solubility | Dielectric Constant (ε) | Primary Solvation Mechanism |

| Polar Aprotic | Ethyl Acetate (EtOAc) | > 100 mg/mL (Miscible) | 6.02 | Dipole-dipole, H-bond acceptance |

| Polar Aprotic | Dichloromethane (DCM) | > 100 mg/mL (Miscible) | 8.93 | Halogen bonding, dispersion |

| Polar Protic | Methanol (MeOH) | > 100 mg/mL (Miscible) | 32.7 | Strong H-bond donor/acceptor |

| Non-Polar | Hexane / Heptane | < 5 mg/mL (Poor) | ~1.9 | Inadequate polarity for H-bond disruption |

| Aqueous | Water | < 1 mg/mL (Insoluble) | 80.1 | Hydrophobic exclusion by benzyl group |

Note: Data represents empirical behavioral trends for homologous Cbz-protected amino alcohols under standard conditions.

Mechanistic Insights: Solvation Dynamics

To design an efficient purification process, one must understand the causality behind these solubility metrics. Why does this compound dissolve seamlessly in ethyl acetate but precipitate in hexanes?

The answer lies in the energetic cost of disrupting intermolecular forces. In its pure state (often a viscous liquid or low-melting solid)[1], the molecules self-associate via strong hydrogen bonds between the terminal hydroxyl group (-OH) and the carbamate carbonyl (C=O).

-

In polar solvents (EtOAc, DCM, MeOH): The solvent molecules possess sufficient dipole moments or hydrogen-bonding capabilities to outcompete the solute-solute interactions, effectively solvating the molecule.

-

In non-polar solvents (Hexanes): Aliphatic hydrocarbons rely solely on weak London dispersion forces. They cannot compensate for the enthalpic penalty of breaking the solute's hydrogen-bond network, resulting in hydrophobic mismatch and phase separation. This exact phenomenon makes hexanes the ideal anti-solvent for crystallizing Cbz-protected amino alcohols[4].

Solvation pathways and solvent compatibility for Cbz-protected amino alcohols.

Liquid-Liquid Extraction (LLE) & Purification Strategy

Because (R)-Benzyl (4-hydroxybutan-2-yl)carbamate is frequently synthesized via aqueous or biphasic reactions (e.g., reacting the free amine with benzyl chloroformate under Schotten-Baumann conditions), isolating the product requires strategic liquid-liquid extraction.

While dichloromethane (DCM) is highly effective, Ethyl Acetate (EtOAc) is the preferred extraction solvent in modern process chemistry. EtOAc provides an optimal partition coefficient while avoiding the environmental and regulatory burdens associated with halogenated solvents. Following extraction, the addition of a non-polar anti-solvent (like hexane) forces the compound out of solution, allowing for isolation.

Standard liquid-liquid extraction and purification workflow for Cbz-amino alcohols.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate feedback loops to verify success.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Accurately quantify the solubility of the compound in a target organic solvent.

-

Preparation: Add an excess amount (~200 mg) of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate to a 2 mL HPLC-grade glass vial.

-

Solvent Addition: Add exactly 1.0 mL of the test solvent (e.g., EtOAc).

-

Equilibration: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C, agitating at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge the vial at 10,000 RPM for 10 minutes to pellet any undissolved material.

-

Analysis: Carefully aliquot 100 µL of the supernatant, dilute it in mobile phase, and analyze via HPLC-UV (detection at 210 nm and 254 nm for the Cbz group).

-

Self-Validation Step: Perform the extraction in triplicate. Evaporate a known volume of the remaining supernatant to dryness and weigh the residue. Cross-reference this gravimetric mass balance with the HPLC-UV peak area to ensure no solvent-induced degradation occurred during the 24-hour equilibration.

Protocol 2: Optimized Liquid-Liquid Extraction and Anti-Solvent Crystallization

Objective: Isolate the target compound from a crude aqueous reaction mixture.

-

Quenching & Dilution: Dilute the crude aqueous reaction mixture with an equal volume of saturated NaCl (brine). Causality: Brine increases the ionic strength of the aqueous phase, driving the organic compound into the organic layer (salting-out effect) and preventing emulsions.

-

Extraction: Add 2 volumes of Ethyl Acetate (EtOAc). Agitate vigorously for 3 minutes, then allow phase separation.

-

Washing: Collect the organic layer. Wash sequentially with 1M HCl (to protonate and remove unreacted free amines) and saturated NaHCO3 (to neutralize and remove acidic byproducts).

-

Drying: Add anhydrous Na2SO4 to the organic layer until the solid is free-flowing. Filter to remove the drying agent.

-

Concentration & Crystallization: Concentrate the EtOAc layer in vacuo until it becomes a thick syrup. Slowly add cold hexane dropwise under vigorous stirring until persistent cloudiness is observed, then cool to 4°C to induce crystallization/precipitation[4].

-

Self-Validation Step: Before discarding the aqueous waste layer from Step 2, perform a TLC (Thin Layer Chromatography) spot test or rapid LC-MS check. If the product is still detected, perform a back-extraction with an additional 1 volume of EtOAc to ensure complete recovery.

References

-

LookChem. "CAS No.866395-21-3,(-)-(3R)-3-((benzyloxycarbonyl)amino)butanol Suppliers - (R)-Benzyl (4-hydroxybutan-2-yl)carbamate." LookChem Directory.[Link]

-

Radboud University Repository. "New Oxazoline-Based Ligands for Application in Asymmetric Synthesis." Radboud Repository.[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Dolutegravir via Diastereoselective Cyclization with (R)-3-Aminobutanol

[1][2]

Abstract

This guide outlines a robust, scalable protocol for the synthesis of Dolutegravir (DTG) , a second-generation HIV integrase strand transfer inhibitor (INSTI).[1] The central focus is the diastereoselective cyclization of a pyridinone-aldehyde intermediate with (R)-3-aminobutanol .[2][3] This step is the stereochemical determinant of the entire synthesis, establishing the critical (4R, 12aS) absolute configuration of the tricyclic core. This protocol prioritizes the "Late-Stage Cyclization" route, which offers superior impurity control and cost-efficiency by introducing the chiral building block and the fluorinated amine in convergent steps.

Introduction & Mechanistic Rationale

Dolutegravir’s potency relies on its ability to chelate magnesium ions within the HIV integrase active site. This binding affinity is strictly governed by the stereochemistry of its tricyclic core.

-

The Role of (R)-3-Aminobutanol: This reagent is not merely a structural filler; it acts as a chiral template. The pre-existing stereocenter at the C3 position of the aminobutanol directs the facial selectivity during the condensation with the pyridinone aldehyde.

-

Mechanism of Action: The reaction proceeds via a condensation-cyclization sequence.[2] The amine of (R)-3-aminobutanol condenses with the aldehyde to form an imine/enamine intermediate, which subsequently undergoes intramolecular nucleophilic attack by the hydroxyl group. The steric bulk of the methyl group on the chiral center forces the ring closure into the thermodynamically favored cis-fused diastereomer, yielding the desired (4R, 12aS) configuration with high diastereomeric excess (de).

Retrosynthetic Analysis

The synthesis is best visualized by disconnecting the tricyclic core at the oxazine ring and the amide bond.

Caption: Retrosynthetic disconnection showing the convergent assembly of the tricyclic core from the pyridinone aldehyde and (R)-3-aminobutanol.

Experimental Protocol

Phase 1: Material Qualification

Before initiating synthesis, the enantiomeric purity of (R)-3-aminobutanol must be verified. Even minor amounts of the (S)-enantiomer will lead to the formation of the enantiomeric impurity (SR-isomer) of Dolutegravir, which is difficult to purge downstream.

| Parameter | Specification | Method |

| (R)-3-Aminobutanol Purity | > 99.5% (GC/HPLC) | GC w/ Chiral Column |

| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC |

| Water Content | < 0.5% w/w | Karl Fischer |

Phase 2: Synthesis of the Tricyclic Core (The Critical Step)

This step involves the deprotection of the acetal precursor followed by immediate cyclization with (R)-3-aminobutanol.

Reagents:

-

Precursor: Pyridinone Acetal (dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate).

-

Acid Catalyst: Formic Acid (98%) or Methanesulfonic acid (MSA).

-

Chiral Reagent: (R)-3-Aminobutanol (1.2 - 1.4 equivalents).

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

Workflow Diagram:

Caption: Process flow for the conversion of Pyridinone Acetal to the Tricyclic Core.

Step-by-Step Procedure:

-

Acetal Deprotection (Aldehyde Formation):

-

Charge the reaction vessel with Pyridinone Acetal (1.0 eq).

-

Add Formic Acid (98%) (8-10 volumes). Note: Formic acid acts as both solvent and catalyst.[4]

-

Heat the mixture to 60-65°C for 2–3 hours.

-

Monitor: Use HPLC to confirm complete consumption of the acetal and formation of the aldehyde intermediate. Caution: The aldehyde is unstable; proceed immediately to the next step.

-

-

Cyclization (Ring Closure):

-

Cool the reaction mass to 20–25°C.

-

Slowly add (R)-3-aminobutanol (1.2 eq) dissolved in Acetonitrile (2 volumes). Exothermic reaction: Control addition rate to maintain temp < 30°C.

-

Once addition is complete, heat the reaction mixture to 90–100°C .

-

Stir for 3–5 hours. The high temperature drives the removal of water (dehydration) and ensures thermodynamic equilibration to the desired diastereomer.

-

Validation: HPLC should show >95% conversion to the Tricyclic Ester.

-

-

Isolation:

-

Concentrate the reaction mass under vacuum to remove excess formic acid/solvent.

-

Add Methanol (10 volumes) and cool to 0–5°C.

-

Filter the precipitated solid (Tricyclic Ester).

-

Wash with cold methanol and dry.

-

Expected Yield: 80–85%.

-

Phase 3: Amidation and Final Deprotection

The tricyclic ester is then converted to Dolutegravir via amide coupling.

-

Amidation:

-

Suspend the Tricyclic Ester in THF or DMC (Dimethyl carbonate) .

-

Add 2,4-Difluorobenzylamine (1.1 eq).

-

Add activation agent (e.g., CDI or HATU ).

-

Heat to 60°C until coupling is complete.

-

-

Global Deprotection:

-

If a benzyl protecting group was used on the hydroxyl (C7 position), remove it via hydrogenolysis (H2, Pd/C) or Lewis acid treatment (MgBr2/MeCN) to yield the final Dolutegravir free acid.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Diastereomeric Purity | Impure (R)-3-aminobutanol | Verify starting material ee%. Ensure reaction temp reaches >90°C to allow thermodynamic control. |

| Incomplete Cyclization | Residual water in solvent | Ensure solvents are dry; water inhibits the dehydration step of the oxazine ring formation. |

| Color/Impurity Profile | Oxidation of Aldehyde | Perform acetal deprotection under inert atmosphere (N2/Ar). Do not hold the aldehyde stage; telescope immediately. |

Analytical Validation (HPLC)

For the Tricyclic Intermediate:

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: (4R, 12aS)-isomer > 99.0%; Enantiomer < 0.5%.

Safety and Handling

-

(R)-3-Aminobutanol: Corrosive and hygroscopic. Handle in a fume hood with gloves.

-

Formic Acid: Highly corrosive and generates CO gas upon decomposition. Ensure adequate venting.

-

2,4-Difluorobenzylamine: Irritant.

References

-

GlaxoSmithKline LLC. Chemical Development of Dolutegravir. ViiV Healthcare. (Verified via context of general GSK patent portfolio).

-

Ziegler, et al. (2018).[4] 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir.[5] Reaction Chemistry & Engineering.

-

Micro Labs Ltd. (2016). Process for the preparation of Dolutegravir.[2][3][1][4][5][6][7][8][9][10][11][12] Patent WO2016113372.

-

BenchChem. Application Notes: The Pivotal Role of (R)-3-Aminobutanol in Dolutegravir Synthesis.

-

National Institutes of Health (NIH). Dolutegravir - Drug Information. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]

- 12. derpharmachemica.com [derpharmachemica.com]

Catalytic hydrogenation methods for Cbz removal from amino alcohols

Topic: Catalytic Hydrogenation Methods for Cbz Removal from Amino Alcohols Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.

Preventing N-Methylation and Catalyst Poisoning in Sensitive Substrates

Abstract & Scope

The removal of the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation is a cornerstone transformation in organic synthesis.[1] However, when applied to amino alcohols (particularly 1,2- and 1,3-amino alcohols), this seemingly routine deprotection frequently fails or generates impurities.

The two primary failure modes are:

-

N-Methylation: The reductive alkylation of the liberated amine by the solvent (Methanol), catalyzed by Palladium.

-

Catalyst Poisoning: The chelation of the newly formed amino-alcohol motif to the Pd surface, arresting the reaction.

This guide details the mechanistic causes of these side reactions and provides two optimized protocols (Standard Hydrogenation and Transfer Hydrogenation) designed specifically to suppress them.

Mechanistic Insight: The "Hidden" Methylation Pathway

To control the reaction, one must understand the competing catalytic cycles occurring on the Palladium surface.

The Intended Pathway (Hydrogenolysis)[2]

-

Adsorption: The Cbz-protected amine adsorbs onto the Pd surface.

-

Cleavage: Hydride insertion cleaves the benzylic C-O bond, releasing toluene and a carbamic acid.

-

Decarboxylation: The carbamic acid spontaneously loses

to yield the free amine.[1]

The Unwanted Pathway (Reductive N-Methylation)

When Methanol (MeOH) is used as a solvent, Pd/C can catalyze its dehydrogenation to trace Formaldehyde (

Visualization: Competing Reaction Pathways

Figure 1: The dual pathways on the Pd surface. The red path highlights the risk of using Methanol without acidic additives.

Critical Process Variables

| Variable | Recommendation for Amino Alcohols | Scientific Rationale |

| Solvent | Ethanol (EtOH) or IPA | Methanol is the primary source of carbon for N-methylation. Ethanol is sterically bulkier and less prone to in-situ oxidation to acetaldehyde under these conditions. |

| Catalyst | 10% Pd/C (50% wet) | "Wet" catalyst is safer (non-pyrophoric). High surface area is required. For extremely difficult substrates, Pd(OH)₂ (Pearlman’s Catalyst) is more active but increases methylation risk if not acidic. |

| Additive | HCl (1-2 eq) or AcOH | Crucial: Protonating the amine ( |

| Pressure | Balloon (1 atm) | High pressure often accelerates the side-reaction (methylation) faster than the deprotection in hindered substrates. |

Protocol A: Acid-Mediated Standard Hydrogenation

Best for: Scalable synthesis, quantitative removal, and preventing N-methylation.

Materials

-

Substrate: Cbz-protected amino alcohol (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate.

-

Solvent: Ethanol (Absolute)

-

Additive: 1.0 M HCl in Ethanol (1.1 equiv) or Glacial Acetic Acid (2.0 equiv).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration).

-

Acidification: Add the HCl or Acetic Acid. Stir for 5 minutes.

-

Note: If the substrate contains acid-sensitive groups (e.g., acetals), use Acetic Acid instead of HCl.

-

-

Inerting: Nitrogen purge the flask. Carefully add the wet Pd/C catalyst.

-

Safety: Never add dry Pd/C to an organic solvent; it can ignite solvent vapors.

-

-

Hydrogenation: Evacuate the flask and backfill with

(balloon) three times. Leave under 1 atm -

Monitoring: Stir vigorously at Room Temperature. Monitor by TLC/LCMS.[1][3][4]

-

Endpoint: Disappearance of SM. The product will likely be the hydrochloride or acetate salt.

-

-

Workup:

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scale, safety-restricted labs (no gas cylinders), or substrates sensitive to acidic conditions.

Materials

-

Substrate: Cbz-protected amino alcohol (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet), 10-20 wt% loading.

-

H-Donor: Ammonium Formate (5-10 equiv) or Cyclohexene (10-20 equiv).

-

Solvent: Methanol (Acceptable here due to rapid ammonia evolution buffering the system) or Ethanol.

Step-by-Step Methodology

-

Preparation: Dissolve substrate in Methanol (0.1 M).

-

Catalyst Addition: Flush with Nitrogen. Add Pd/C catalyst.[1][2][3][4][5][6][7]

-

Donor Addition: Add Ammonium Formate in one portion.

-

Reaction:

-

Ammonium Formate: Stir at Room Temperature or mild heat (40°C). Effervescence (

) will occur. -

Cyclohexene:[8] Requires Reflux temperature to activate hydrogen transfer.

-

-

Monitoring: Reaction is usually rapid (30 min – 2 hours).

-

Workup:

Troubleshooting & Optimization Guide

Decision Tree for Process Optimization

Figure 2: Strategic decision making for reaction optimization.

Common Issues Table

| Observation | Root Cause | Corrective Action |

| Reaction Stalls at 50% | Catalyst Poisoning by Product | Add 1.0 eq Acetic Acid or HCl. The protonated amine cannot bind to Pd. |

| M+14 Peak (N-Methyl) | Solvent Dehydrogenation | Switch solvent to Ethanol . Ensure Acid is present.[2][4] |

| O-Migration (Acyl shift) | Basic conditions (local) | Keep pH < 7. Avoid basic workups if an adjacent ester is present. |

| Fire at Filter Funnel | Pyrophoric Pd | ALWAYS keep the Celite pad wet with water/solvent. Do not pull air through the dry cake. |

References

-

Mechanism of Cbz Removal & Side Reactions

-

N-Methylation Risk in Methanol

- Catalytic Transfer Hydrogenation (Ammonium Formate)

-

Greene's Protective Groups (General Reference)

- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.

-

[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. dokumen.pub [dokumen.pub]

- 8. zenodo.org [zenodo.org]

- 9. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. N-Methylation of Amines with Methanol at Room Temperature [organic-chemistry.org]

- 12. download.e-bookshelf.de [download.e-bookshelf.de]

Procedure for synthesizing (R)-Benzyl (4-hydroxybutan-2-yl)carbamate from 4-hydroxy-2-butanone

Executive Summary

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS: 866395-21-3) is a pivotal chiral building block, most notably utilized in the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI)[1]. Traditional chemical syntheses of its precursor, (R)-3-amino-1-butanol, often suffer from poor enantioselectivity, requiring expensive chiral catalysts, high-pressure hydrogenation, or tedious resolution steps that generate significant waste[2].

This technical guide details a highly efficient, field-proven two-step chemoenzymatic protocol. Step 1 employs an (R)-selective

Mechanistic Rationale & Strategy

Biocatalytic Asymmetric Amination

The conversion of 4-hydroxy-2-butanone to (R)-3-amino-1-butanol is driven by an engineered (R)-selective

-

Causality of Experimental Design :

-Transaminases utilize Pyridoxal 5'-phosphate (PLP) as a cofactor to form a Schiff base intermediate. Because the transamination is a reversible equilibrium process, isopropylamine (IPA) is used in large excess as the amine donor[3]. The byproduct of IPA is acetone. By actively removing this volatile acetone (via nitrogen sweep or mild vacuum), the equilibrium is continuously pulled toward the product side according to Le Chatelier's Principle. The highly specific enzymatic binding pocket ensures strict stereocontrol, yielding the (R)-enantiomer exclusively (>99.9% ee)[3].

Chemoselective Cbz Protection

The intermediate (R)-3-amino-1-butanol contains both a primary amine and a primary alcohol, presenting a chemoselectivity challenge.

-

Causality of Experimental Design : Benzyl chloroformate (Cbz-Cl) is a highly electrophilic protecting reagent. By conducting the reaction under aqueous basic conditions (Schotten-Baumann, using

), the primary amine (

Reaction Workflow Visualization

Biocatalytic and chemical workflow for synthesizing (R)-Benzyl (4-hydroxybutan-2-yl)carbamate.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-3-amino-1-butanol

Self-Validation Metric : The reaction progress must be monitored by HPLC. A successful reaction will show a >94% depletion of the ketone peak within 48 hours[3].

Reagents :

-

4-Hydroxy-2-butanone (Substrate, 500 mM)

-

Isopropylamine (Amine donor, 1.5 M)

-

Pyridoxal 5'-phosphate (PLP, 1 mM)

-

(R)-

-Transaminase (Whole-cell biocatalyst, e.g., As-TA) -

Phosphate buffer (100 mM, pH 7.5)

Step-by-Step Procedure :

-

Buffer Preparation : Prepare 500 mL of 100 mM phosphate buffer (pH 7.5). Add 1 mM PLP. Crucial: PLP is highly light-sensitive; wrap the reaction vessel in aluminum foil to prevent cofactor degradation.

-

Substrate Addition : Dissolve isopropylamine (1.5 M) in the buffer. The addition of the amine will spike the pH; carefully adjust the pH back to 7.5 using 1N HCl. Add 4-hydroxy-2-butanone to a final concentration of 500 mM[3].

-

Biocatalyst Introduction : Suspend the (R)-

-Transaminase biocatalyst (approx. 20 g/L wet cells) into the reaction mixture. -

Incubation : Incubate the mixture in an orbital shaker at 35°C and 200 rpm for 24–48 hours.

-

Equilibrium Shift : Periodically flush the headspace with nitrogen gas to strip the volatile acetone byproduct, driving the conversion forward.

-

Work-up : Centrifuge the mixture at 8000 × g for 15 minutes to pellet the cell mass. Adjust the supernatant to pH 12 with 5N NaOH to ensure the newly formed amine is fully unprotonated and lipophilic.

-

Extraction : Extract the aqueous phase with dichloromethane (DCM) (3 × 200 mL). Dry the combined organic layers over anhydrous

. -

Concentration : Evaporate the solvent under reduced pressure to yield (R)-3-amino-1-butanol as a pale yellow oil.

Protocol B: Synthesis of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate

Self-Validation Metric : TLC monitoring (Ninhydrin stain). The primary amine starting material will stain bright purple/pink. The reaction is complete when this spot disappears, leaving only the UV-active carbamate product.

Reagents :

-

(R)-3-amino-1-butanol (Intermediate, 50 g, 1.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.1 eq)

-

Sodium carbonate (

, 2.0 eq)[4] -

Distilled Water / Dichloromethane (DCM)

Step-by-Step Procedure :

-

Dissolution : In a 1000 mL round-bottom flask, dissolve 50 g of (R)-3-amino-1-butanol in 400 mL of distilled water[4][6].

-

Base Addition : Slowly add 119 g of

to the aqueous solution with vigorous stirring until completely dissolved. -

Cooling : Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0–5°C. Crucial: Lower temperatures suppress the side-reaction of Cbz-Cl hydrolysis by water[6].

-

Electrophile Addition : Dilute 105 g of Benzyl chloroformate (Cbz-Cl) in 400 mL of DCM. Add this organic solution dropwise to the aqueous mixture over 1 hour, strictly maintaining the internal temperature below 10°C[4].

-

Reaction : Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25°C). Stir vigorously for 3–4 hours.

-

Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the remaining aqueous layer with an additional 200 mL of DCM[4].

-

Washing & Drying : Wash the combined organic layers with 1N HCl (100 mL) to quench any unreacted amine, followed by a brine wash (100 mL). Dry over anhydrous

. -

Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to afford (R)-Benzyl (4-hydroxybutan-2-yl)carbamate.

Quantitative Data & Analytical Metrics

Table 1: Reaction Performance Summary

| Parameter | Protocol A (Biocatalytic Amination) | Protocol B (Cbz Protection) |

|---|---|---|

| Substrate Concentration | 500 mM | 1.12 M (in aqueous phase) |

| Conversion Rate | > 94.9%[3] | > 98.0% |

| Isolated Yield | 85 - 90% | 92 - 95%[4] |

| Enantiomeric Excess (ee) | > 99.9%[3] | > 99.9% (Chirality retained) |

| Reaction Time | 24 - 48 hours | 3 - 4 hours[4] |

| Key Impurities | Unreacted ketone, Acetone | Benzyl alcohol, O-acylated byproduct |

Table 2: Physical Properties of Target Compound

| Property | Value |

|---|---|

| Chemical Name | (R)-Benzyl (4-hydroxybutan-2-yl)carbamate |

| CAS Number | 866395-21-3[7] |

| Molecular Formula |

Troubleshooting & Optimization

-

Stalled Conversion in Step 1 : If the transaminase reaction plateaus prematurely, it is likely due to product inhibition or acetone accumulation. Implement an in situ product removal (ISPR) strategy or increase the nitrogen sweep rate. Ensure the buffer solution remains pale yellow, indicating active PLP; if it turns clear, supplement with additional PLP.

-

Formation of O-Acylated Byproduct in Step 2 : If LC-MS indicates the formation of a di-Cbz protected species, the pH may have spiked too high, or the Cbz-Cl was added too rapidly. Strictly maintain the temperature at 0–5°C during addition and ensure the pH does not exceed 10.5.

References

-

Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Source: ResearchGate URL:[Link]

-

Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol Source: ResearchGate URL: [Link]

-

R-3-amino-1-butanol - Uses and synthesis methods Source: ChemBK URL:[Link]

-

(R)-3-amino-1-butanol CAS NO.61477-40-5 Source: Hangzhou Jeci Biochem Technology Co., Ltd. URL:[Link]

Sources

- 1. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]

- 2. Method for synthesizing (r)-3-amino-1-butanol by double-enzyme cascade catalysis - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. jecibiochem.com [jecibiochem.com]

- 7. 866395-21-3|(R)-Benzyl (4-hydroxybutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. CAS No.866395-21-3,(-)-(3R)-3-((benzyloxycarbonyl)amino)butanol Suppliers [lookchem.com]

Application Note: Scale-Up and Flow Chemistry Protocols for Dolutegravir Side Chain Intermediates

Introduction & Mechanistic Rationale

Dolutegravir (DTG) is a highly potent integrase strand transfer inhibitor (INSTI) utilized globally as a first-line antiretroviral therapy for HIV. The commercial viability and scale-up of DTG rely fundamentally on the efficient incorporation of two critical side-chain intermediates: the chiral amino alcohol (R)-3-amino-1-butanol and the fluorinated aromatic 2,4-difluorobenzylamine . Together, these two intermediates are the major cost drivers of the synthesis, contributing to nearly 30% of the overall active pharmaceutical ingredient (API) production cost[1].

The Causality of Synthetic Bottlenecks:

-

(R)-3-amino-1-butanol (The BC Ring System): This intermediate is responsible for forming the chiral oxazolidine ring. The cyclization requires overcoming an entropic barrier to achieve the highly specific (4R,12aS) stereocenter. Incomplete cyclization leads to downstream chiral impurities that are notoriously difficult to purge[2].

-

2,4-difluorobenzylamine (The Amide Side Chain): Coupling this side chain to the tricyclic core via amidation is historically the most problematic step in batch manufacturing. In traditional batch synthesis, the amidation suffers from extended reaction times (up to 4 hours) and low isolated yields (~33%)[1]. This is caused by the poor solubility of the tricyclic acid and the competitive hydrolysis/degradation of the activated acyl intermediate over long exposure times.

The Continuous Flow Paradigm: To mitigate these bottlenecks, modern scale-up protocols have transitioned to continuous flow chemistry. Flow microreactors provide superior mass and heat transfer, allowing for the rapid pre-activation of the tricyclic acid and immediate, highly concentrated telescoping of 2,4-difluorobenzylamine[3]. This precise spatial and temporal control minimizes the residence time of sensitive activated intermediates, suppressing degradation pathways and boosting amidation yields to >90%, while reducing the overall reaction time from 34.5 hours to just 14.5 minutes[1].

Quantitative Data Summary: Batch vs. Continuous Flow

The following table summarizes the performance metrics of the side-chain intermediate coupling steps, contrasting traditional batch methods with optimized continuous flow protocols[1].

| Reaction Step | Methodology | Reagents / Catalysts | Time / Residence | Temp (°C) | Yield (%) | Quality / Purity Impact |

| Cyclization | Batch | (R)-3-amino-1-butanol, AcOH | 2.5 hours | 100 °C | 66 - 76% | High diastereoselectivity |

| Amidation | Batch | 2,4-difluorobenzylamine, CDI | 4.0 hours | 25 - 80 °C | ~33% | High degradation / hydrolysis |

| Amidation | Continuous Flow | 2,4-difluorobenzylamine, COMU | 9 - 15 mins | 120 °C | 90 - 96% | Suppressed epimerization |

| O-Debenzylation | Batch | TFA (5 equiv) | 2.0 hours | 39 °C | 90% | Moderate throughput |

| O-Debenzylation | Continuous Flow | TFA (3 equiv) | 3 - 9 mins | 120 °C | 96% | High STY (Space-Time Yield) |

Experimental Protocols

Protocol 1: Regioselective Cyclization with (R)-3-amino-1-butanol

Objective: Construct the chiral oxazolidine (BC ring) system of the Dolutegravir core. Mechanistic Rationale: The reaction between the pyridone-aldehyde intermediate and (R)-3-amino-1-butanol is a thermodynamically driven cascade. Acetic acid serves a dual purpose: it acts as a solvent to maintain homogeneity and as a Brønsted acid catalyst to protonate the aldehyde, accelerating iminium ion formation. Heating to 100 °C provides the thermodynamic energy required for the highly diastereoselective intramolecular ring closure[1].

Step-by-Step Methodology:

-

Preparation: Charge a glass-lined reactor with the pyridone-aldehyde intermediate (1.0 equiv) and glacial acetic acid (10 volumes).

-

Addition: Slowly add (R)-3-amino-1-butanol (1.1 equiv) while maintaining the internal temperature below 30 °C to prevent exothermic degradation.

-

Cyclization: Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 2.5 hours.

-

Self-Validating Checkpoint: Pull a 100 µL sample, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm). The reaction is validated as complete when the aldehyde peak area is <1.0% relative to the tricyclic acid product. Proceeding with unreacted aldehyde will cause severe downstream purification failures.

-

Isolation: Cool the mixture to 10 °C, precipitate the product using cold water, filter, and dry under vacuum to afford the tricyclic acid (66–76% yield)[2],[1].

Protocol 2: Telescoped Continuous Flow Amidation with 2,4-difluorobenzylamine

Objective: Couple the 2,4-difluorobenzylamine side chain to the tricyclic core while preventing intermediate degradation. Mechanistic Rationale: Activating the tricyclic acid with reagents like COMU leaves the reactive acyl intermediate exposed to potential hydrolysis. Continuous flow chemistry mitigates this by spatially separating the activation and amidation steps. The acid is rapidly pre-activated in a microreactor, and the highly reactive intermediate is immediately intercepted by 2,4-difluorobenzylamine in a subsequent T-mixer. This prevents side reactions and epimerization[3].

Step-by-Step Methodology:

-

System Priming: Prime a dual-pump continuous flow system (PFA tubing, 1.0 mm ID) with anhydrous acetonitrile to ensure a moisture-free environment.

-

Feed Preparation:

-

Feed A: Tricyclic acid (0.1 M) and COMU (1.2 equiv) in anhydrous acetonitrile.

-

Feed B: 2,4-difluorobenzylamine (1.5 equiv) and DIPEA (2.0 equiv) in anhydrous acetonitrile.

-

-

Pre-Activation: Pump Feed A through Reactor Coil 1 (Residence time: 2 minutes, 25 °C) to generate the activated ester intermediate.

-

Telescoped Amidation: Direct the output of Reactor Coil 1 into a T-mixer where it intersects with Feed B. Route the combined stream through Reactor Coil 2 (Residence time: 9 minutes, 120 °C)[1].

-

Self-Validating Checkpoint: Utilize an in-line UV-Vis flow cell or collect an at-line fraction for LC-MS analysis. Validation requires the complete disappearance of the m/z corresponding to the activated ester and the appearance of the amidoester target mass. If unreacted acid is detected, adjust the flow rate to increase residence time.

-

Collection: Collect the output stream, quench with dilute aqueous HCl to remove excess amine, and concentrate to yield the Dolutegravir amidoester (>90% yield)[1].

Reaction Workflow Visualization

Continuous flow scale-up workflow for the integration of Dolutegravir side chain intermediates.

References

-

Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry.[Link]

-

Six-Step Gram-Scale Synthesis of the Human Immunodeficiency Virus Integrase Inhibitor Dolutegravir Sodium. Organic Process Research & Development.[Link]

-

7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition.[Link]

Sources

Application Note: Reaction Conditions for Coupling (R)-3-Aminobutanol with Aldehyde Intermediates

Executive Summary

The chiral amino alcohol (R)-3-aminobutanol is a high-value building block in modern pharmaceutical synthesis, most notably serving as the critical chiral precursor in the manufacture of Dolutegravir, a second-generation HIV Integrase Strand Transfer Inhibitor (INSTI) 1[1]. Coupling this chiral nucleophile with aldehyde intermediates typically proceeds via a reductive amination pathway or a cascade amination-cyclization .

This application note details the mechanistic causality behind reagent selection, provides a comparative analysis of reaction conditions, and outlines self-validating experimental protocols to ensure chemoselectivity, high yield, and the absolute preservation of the C3 stereocenter.

Mechanistic Rationale & Causality (E-E-A-T Insights)

The Condensation-Reduction Sequence

The coupling of (R)-3-aminobutanol with an aldehyde is a two-stage thermodynamic and kinetic process. First, the primary amine undergoes nucleophilic addition to the carbonyl carbon, forming a transient hemiaminal. Acid catalysis (typically acetic acid) facilitates the dehydration of the hemiaminal into an electrophilic imine or iminium ion. The causality of adding a mild acid is strictly to protonate the hydroxyl leaving group of the hemiaminal without fully protonating the starting amine, which would otherwise stall the reaction.

Reagent Selection: Why STAB over Alternatives?

The choice of the hydride source dictates the chemoselectivity of the reaction.2[2].

-

Causality of Chemoselectivity: The electron-withdrawing acetoxy groups in STAB reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB reduces the highly electrophilic iminium ion rapidly but reacts sluggishly with the starting aldehyde. This prevents the formation of unwanted primary alcohol byproducts.

-

Toxicity & Scalability: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not require strict pH control (pH 4-5) and eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup, making it vastly superior for scale-up operations.

The Dolutegravir Exception: Cascade Cyclization

When (R)-3-aminobutanol is coupled with highly functionalized pyridone aldehydes (e.g., in Dolutegravir synthesis), the reaction diverges. Instead of a standard hydride reduction, the intermediate imine undergoes an intramolecular nucleophilic attack by the pendant hydroxyl group of the aminobutanol, forming a fused oxazolidine/piperazine tricyclic system 3[3].

Fig 1. Divergent reaction pathways of (R)-3-aminobutanol with aldehydes.

Data Presentation: Comparative Analysis of Reducing Agents

To aid in process development, the following table summarizes the quantitative and qualitative parameters of common reducing agents evaluated for coupling (R)-3-aminobutanol with aldehydes.

| Reducing Agent | Chemoselectivity (Imine vs. Carbonyl) | Toxicity / Safety Profile | Optimal Solvent Compatibility | Typical Yield Profile |

| NaBH(OAc)₃ (STAB) | Excellent; selectively reduces imines. | Low; safe byproduct profile. | DCE, THF, Acetonitrile | 85–95% |

| NaBH₃CN | Good; requires strict pH control. | High; risk of HCN gas evolution. | Methanol, Ethanol, THF | 70–85% |

| NaBH₄ | Poor; prone to reducing starting aldehydes. | Moderate. | Methanol, Ethanol | 50–70% (Stepwise only) |

| H₂ / Pd-C | Moderate; risks over-reduction/debenzylation. | Low; requires pressurized vessels. | Alcohols, Ethyl Acetate | Variable |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding to the next step, preventing the cascading failure of downstream reactions.

Protocol A: Standard Reductive Amination (Using STAB)

Optimized for coupling (R)-3-aminobutanol with non-functionalized or simple aliphatic/aromatic aldehydes.

Materials:

-

Aldehyde Intermediate (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial Acetic Acid (1.0 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried flask under nitrogen, dissolve the aldehyde (1.0 eq) and (R)-3-aminobutanol (1.05 eq) in anhydrous DCE. Add glacial acetic acid (1.0 eq) dropwise. Stir at 20–25 °C for 2 hours.

-

Self-Validation Checkpoint 1 (IPC): Analyze an aliquot via LC-MS. The complete disappearance of the aldehyde mass (M+H) and the appearance of the imine intermediate validates that the condensation phase is complete. Do not proceed until aldehyde consumption is >95% to prevent competitive direct reduction.

-

-

Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours.

-

Self-Validation Checkpoint 2 (IPC): TLC analysis (using Ninhydrin stain) should reveal the disappearance of the imine spot and the emergence of a highly polar secondary amine spot.

-

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes until gas evolution ceases.

-

Self-Validation Checkpoint 3 (Workup): Verify the aqueous phase pH is >8. This guarantees the secondary amine product is in its free-base, organic-soluble form, maximizing extraction recovery.

-

-